molecular formula C16H15N3OS2 B4999575 N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide

N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide

Cat. No.: B4999575
M. Wt: 329.4 g/mol
InChI Key: VKBPYEFDJIFEIU-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketones under acidic or basic conditions.

    Quinoline Derivative Preparation: The quinoline moiety is prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The thiazole and quinoline derivatives are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or quinoline moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole or quinoline derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of thiazole derivatives.

    Medicine: Explored for its potential anticancer properties, as thiazole derivatives have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or protein function.

    Pathways Involved: It may interfere with cellular pathways related to cell division, apoptosis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)-N’-phenylurea

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide is unique due to the presence of both thiazole and quinoline moieties in its structure. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-9-21-16(17-10)19-15(20)11(2)22-14-8-7-12-5-3-4-6-13(12)18-14/h3-9,11H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPYEFDJIFEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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